molecular formula C20H17F3N2O5S2 B2652385 methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 946299-94-1

methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2652385
CAS No.: 946299-94-1
M. Wt: 486.48
InChI Key: KVMIXNIWYQMJSM-UHFFFAOYSA-N
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Description

Methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound characterized by a benzothiophene core substituted with a methyl carboxylate group at position 2 and a complex sulfamoyl-carbamoyl moiety at position 3. The sulfamoyl group is further functionalized with a methyl group and a 3-(trifluoromethyl)phenyl carbamoyl-methyl chain.

The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, which may improve herbicidal efficacy and environmental persistence. The methyl ester group at position 2 contributes to solubility and hydrolysis kinetics, influencing bioavailability and degradation pathways.

Properties

IUPAC Name

methyl 3-[methyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O5S2/c1-25(11-16(26)24-13-7-5-6-12(10-13)20(21,22)23)32(28,29)18-14-8-3-4-9-15(14)31-17(18)19(27)30-2/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMIXNIWYQMJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the sulfonamide and carbamoyl groups, with the trifluoromethyl group being introduced in the final stages. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylate group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the benzothiophene ring.

Scientific Research Applications

Methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the benzothiophene core provides structural stability. The sulfonamide and carbamoyl groups contribute to the compound’s overall reactivity and solubility.

Comparison with Similar Compounds

Structural Analogs in the Sulfonylurea Herbicide Class

The compound belongs to the sulfonylurea herbicide family, which shares a common sulfamoylurea backbone. Key structural analogs include:

Compound Name CAS Number Substituents (R₁, R₂) Ester Group Primary Use
Target Compound Not Available R₁: 3-(trifluoromethyl)phenyl Methyl Potential herbicide
Triflusulfuron methyl ester Not Provided R₁: 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy) Methyl Herbicide
Ethametsulfuron methyl ester Not Provided R₁: 4-ethoxy-6-(methylamino) Methyl Herbicide
Metsulfuron methyl ester Not Provided R₁: 4-methoxy-6-methyl Methyl Herbicide
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 89139-51-5 R₁: 3-methylphenyl Ethyl Research/Agrochemical intermediate
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 932520-41-7 R₁: 3-fluoro-4-methylphenyl Ethyl Research/Agrochemical intermediate

Key Comparative Findings

Substituent Effects on Activity
  • Trifluoromethyl Group: The target compound’s 3-(trifluoromethyl)phenyl group enhances lipophilicity compared to analogs with methyl (e.g., ), methoxy (e.g., metsulfuron ), or ethoxy groups (e.g., ethametsulfuron ).
  • Fluorinated Analogs : The ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl] analog demonstrates how fluorine atoms enhance binding affinity to ALS enzymes due to electronegativity and steric effects. The target compound’s trifluoromethyl group may offer similar advantages.
Ester Group Variations
  • Methyl vs. Ethyl Esters : The target compound’s methyl ester may hydrolyze faster than ethyl esters (e.g., ), leading to quicker release of the active sulfonylurea moiety. This could result in faster herbicidal action but shorter residual activity compared to ethyl-based analogs.

Biological Activity

Methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C24H24F3N3O3S
  • Molecular Weight : 459.5 g/mol

Antibacterial Activity

Recent studies have shown that derivatives of benzothiophene compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound were tested against various bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) of these compounds were determined, revealing promising antibacterial activity.

CompoundMIC (µg/mL)Target Organisms
Compound 84.88B. mycoides, E. coli, C. albicans
Compound 76.00Various Gram-positive bacteria
Compound 95.50E. coli

Anticancer Activity

The anticancer potential of this compound has also been investigated in vitro against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values lower than Doxorubicin, a commonly used chemotherapeutic agent.

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
A54944.452.1
HCT11622.4Not applicable
HePG230.0Not applicable

The biological activity of this compound may be attributed to its structural features, particularly the presence of the trifluoromethyl group and the sulfamoyl moiety, which enhance its interaction with biological targets. Research indicates that the trifluoromethyl group can significantly alter the electronic properties of the molecule, affecting its binding affinity to DNA and other cellular components.

Case Studies

  • Study on Antibacterial Effects : A study published in October 2023 demonstrated that derivatives similar to this compound exhibited strong antibacterial properties with low MIC values against multiple strains, indicating their potential as therapeutic agents in treating bacterial infections .
  • Anticancer Evaluation : In a comparative study against various cancer cell lines, compounds derived from this chemical structure showed superior efficacy compared to standard treatments, suggesting a promising avenue for further research in cancer therapy .

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